(4-Methoxymethyl-piperidin-1-yl)-acetic acid
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Overview
Description
(4-Methoxymethyl-piperidin-1-yl)-acetic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxymethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine with methoxymethyl chloride to introduce the methoxymethyl group. This is followed by the carboxylation of the resulting intermediate to form the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxymethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methoxymethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxymethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The methoxymethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxymethyl-piperidin-1-yl)-ethanamine
- (4-Methoxymethyl-piperidin-1-yl)-propan-1-one
- (4-Methoxymethyl-piperidin-1-yl)-butanoic acid
Uniqueness
(4-Methoxymethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
(4-Methoxymethyl-piperidin-1-yl)-acetic acid is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxymethyl group and an acetic acid moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis |
HepG2 (Liver Cancer) | 15 | Cell cycle arrest at G2/M phase |
T24 (Bladder Cancer) | 12 | Inhibition of telomerase activity |
These results indicate that the compound may induce cell death and inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It demonstrated activity against several strains of bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . -
Antimicrobial Efficacy :
Research conducted by a team at a leading university demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria . -
In Vivo Studies :
In vivo experiments showed that administration of this compound in animal models resulted in reduced tumor size and improved survival rates in subjects with induced tumors. These findings support its further investigation as a therapeutic agent .
Properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-7-8-2-4-10(5-3-8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUAYYQTKBHSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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